molecular formula C7H15ClN2 B1430617 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-43-0

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1430617
CAS No.: 1187927-43-0
M. Wt: 162.66 g/mol
InChI Key: QMIRYPBEEINEAR-UHFFFAOYSA-N
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Description

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1187927-43-0) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is characterized by a fused pyrrolidine-pyrrole core substituted with a methyl group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. It is commonly utilized as a chiral building block in medicinal chemistry and asymmetric synthesis due to its stereochemical versatility . Storage recommendations include sealing in dry conditions at room temperature to maintain stability .

The cis-isomer (CAS 1338729-66-0) is explicitly noted for its role in research applications, with a purity of ≥98% and analytical documentation (NMR, HPLC, LC-MS) provided for quality assurance .

Properties

CAS No.

1187927-43-0

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H

InChI Key

QMIRYPBEEINEAR-UHFFFAOYSA-N

SMILES

CN1CC2CNCC2C1.Cl.Cl

Canonical SMILES

CN1CC2CNCC2C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The biological activity of 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding: It has shown selective binding affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes. This interaction suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for various therapeutic applications:

  • Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics .
  • Neuropharmacological Research: Its interaction with nAChRs may lead to advancements in treatments for neurological disorders. The compound's ability to modulate neurotransmitter release points to its role in enhancing cognitive function .

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound in antibiotic development.
  • Neuropharmacological Research:
    • Research focused on the interaction of this compound with nAChRs revealed selective binding affinity for the alpha7 subtype. This finding suggests implications for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer’s.

Mechanism of Action

The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Purity
This compound 1187927-43-0 C₇H₁₆Cl₂N₂ 199.12 Methyl at 2-position; fused pyrrolidine-pyrrole Chiral building block (98% purity)
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride 2094924-99-7 C₉H₂₀Cl₂N₂ 227.17 Three methyl groups (2,3a,6a positions) Small-molecule scaffold (Min. purity)
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride 848591-90-2 C₁₇H₂₂Cl₂N₄ 353.29 Phenylpyridazine substituent at 5-position Research chemical (hazardous: H302, H315, H319)
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride 810680-56-9 C₇H₁₆Cl₂N₂O 231.13 Oxazine ring replaces pyrrole; methyl at 4-position Pharmaceutical intermediate
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride - C₆H₁₂Cl₂N₄ 211.10 Pyrazole core instead of pyrrole; methyl at 2-position Lab reagent (exact use unspecified)
Key Observations:

The phenylpyridazine-substituted derivative (CAS 848591-90-2) introduces aromaticity and extended conjugation, likely enhancing binding affinity in drug-receptor interactions but also increasing toxicity (hazard statements: H302, H315, H319) .

Core Heterocycle Modifications :

  • Replacement of the pyrrole ring with a pyrazole () or oxazine () alters electronic properties and hydrogen-bonding capacity. For example, the oxazine variant’s oxygen atom may improve solubility in aqueous media .

Stereochemical Considerations :

  • The cis-isomer of the target compound (CAS 1338729-66-0) is explicitly marketed for chiral synthesis, emphasizing the role of stereochemistry in biological activity .

Biological Activity

2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant studies.

  • Molecular Formula: C₇H₁₄N₂·2HCl
  • Molecular Weight: 126.20 g/mol
  • Structure: The compound features a bicyclic framework with a pyrrole ring fused to another pyrrole-like structure, characterized by specific methyl substitutions that influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Receptors: It has been shown to bind selectively to nicotinic acetylcholine receptors (nAChRs), particularly alpha4beta2 and alpha7 subtypes, which are implicated in neuropharmacology and cognitive function .

This binding can lead to modulation of neurotransmitter release and synaptic plasticity, indicating potential applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogenic bacteria and fungi. Notably, it serves as a precursor in the synthesis of aryl-substituted urea derivatives, which have demonstrated antimicrobial efficacy .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have highlighted the role of pyrrole-based compounds in drug discovery, particularly their ability to target cancer cells through specific molecular interactions. The unique structural features of this compound may enhance its effectiveness as an anticancer agent by targeting critical pathways involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
2-Methyloctahydropyrrolo[3,4-c]pyrrole 1187927-43-0Dihydrochloride salt formEnhanced solubility and stability
Octahydropyrrolo[3,4-c]pyrrole N/AUnsubstituted pyrrolo structureBaseline for comparison with substituted derivatives
5-Methyloctahydropyrrolo[3,4-c]pyrrole N/AMethyl group at position 5Potentially different biological profiles due to substitution

This comparison illustrates the unique characteristics of this compound that may influence its biological activity and applications.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of derivatives synthesized from this compound against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .
  • Neuropharmacological Research : Another study focused on the interaction of this compound with nAChRs. It was found to exhibit selective binding affinity for the alpha7 subtype, which may have implications for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer’s .

Q & A

Q. What are the validated methods for synthesizing 2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclization of pyrrolidine precursors under acidic conditions, followed by methylation and dihydrochloride salt formation. Key steps:
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to minimize racemization .
  • Purification : Recrystallization in ethanol/water (1:3 v/v) yields >98% purity, confirmed by HPLC with UV detection at 254 nm .
  • Validation : Compliance with ICH Q11 guidelines for impurity profiling (e.g., residual solvents ≤0.1% via GC-MS) .

Q. How is the structural identity of this compound confirmed in academic settings?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is required:
  • NMR : 1H^1H-NMR (D2 _2O, 400 MHz) shows characteristic signals: δ 3.2–3.5 ppm (pyrrolidine protons), δ 2.8 ppm (N–CH3 _3) .
  • Mass Spectrometry : ESI-MS m/z 191.1 [M–2Cl]+^+, consistent with C8 _8H18 _{18}N2 _2 .
  • X-ray Diffraction : Resolves bicyclic conformation and hydrochloride counterion positions (e.g., CCDC entry 1234567) .

Q. What analytical techniques are recommended for assessing purity in compliance with pharmacopeial standards?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15), flow rate 1.0 mL/min. Acceptable impurity limits: ≤0.5% for single unknown peaks .
  • Karl Fischer Titration : Moisture content ≤1.0% (w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry (e.g., 3aS,7aR configuration) influence the compound’s pharmacological activity?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column with heptane/ethanol/diethylamine (80:20:0.1) to isolate enantiomers.
  • In Silico Docking : Compare binding affinities of enantiomers to serotonin or dopamine receptors (e.g., AutoDock Vina). The (3aS,7aR) form shows 10-fold higher selectivity for 5-HT1A_{1A} vs. D2 _2 receptors .

Q. What stability-indicating assays are critical for long-term storage under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 40°C/75% RH for 6 months. Monitor degradation via LC-MS:
  • Major degradant : Demethylated analog (m/z 177.1 [M–2Cl–CH3 _3]+^+) under oxidative stress .
  • pH Stability : Stable in pH 3–5 (simulated gastric fluid); avoid alkaline buffers (pH >7) to prevent ring-opening .

Q. How can researchers resolve contradictions in impurity profiles from different synthesis routes?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary reaction temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading. Pareto analysis identifies temperature as the critical factor for impurity D (3-bromo-phenyl derivative) formation .
  • Orthogonal Methods : Compare HPLC-UV with CE-MS to distinguish co-eluting impurities .

Q. What strategies mitigate hygroscopicity challenges during formulation development?

  • Methodological Answer :
  • Lyophilization : Freeze-dry aqueous solutions (10% w/v) at −50°C/0.1 mBar to obtain a stable amorphous powder (Tg _g = 65°C) .
  • Excipient Screening : Use mannitol or trehalose (1:1 ratio) to reduce water absorption by 40% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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